(S)-1-Methyl-d3-nicotinium Iodide
Description
Contextualization within Nicotinium Chemistry and Deuterium (B1214612) Isotopic Labeling
(S)-1-Methyl-d3-nicotinium Iodide is the deuterated isotopologue of (S)-1-Methylnicotinium Iodide, a quaternary ammonium (B1175870) salt derived from nicotine (B1678760). sigmaaldrich.comclearsynth.com Nicotine itself is a well-studied alkaloid, and its metabolism in biological systems is a subject of extensive research. nih.govcymitquimica.com The introduction of a deuterium-labeled methyl group (CD3) onto the pyridinium (B92312) nitrogen of the nicotine structure creates a molecule that is chemically almost identical to its non-labeled counterpart but possesses a higher mass. caymanchem.comisotope.com
This subtle alteration is the cornerstone of its utility. In chemical analysis, particularly mass spectrometry, the mass difference allows for the clear differentiation between the labeled standard and the unlabeled analyte. caymanchem.com The synthesis of such a compound likely involves the reaction of (S)-nornicotine with a deuterated methylating agent, such as methyl-d3 iodide. nih.govchemicalbook.com This process creates a high-purity standard essential for precise quantitative studies.
Chemical Properties: this compound vs. (S)-1-Methylnicotinium Iodide
| Property | This compound | (S)-1-Methylnicotinium Iodide |
|---|---|---|
| Molecular Formula | C₁₁H₁₄D₃IN₂ | C₁₁H₁₇IN₂ |
| Molecular Weight | ~307.19 g/mol | ~304.17 g/mol |
| CAS Number | Not explicitly found, but related to 21446-46-8 | 21446-46-8 |
| Key Feature | Deuterium-labeled methyl group | Non-labeled methyl group |
Data sourced from multiple chemical suppliers and databases. clearsynth.comnih.gov
Significance of Deuterium Isotopic Labeling in Contemporary Chemical and Biochemical Investigations
Deuterium isotopic labeling is a powerful and indispensable technique in modern scientific research. nih.gov The substitution of hydrogen with its stable isotope, deuterium, imparts a greater mass to the molecule, which can be detected and differentiated by analytical instruments like mass spectrometers. This principle is widely exploited in quantitative analysis, where deuterated compounds serve as ideal internal standards. caymanchem.com
The use of deuterated internal standards helps to correct for variability during sample preparation and analysis, such as extraction efficiency and instrument response, thereby significantly improving the accuracy and precision of quantitative measurements. nih.gov Beyond their role as standards, deuterated compounds are also crucial for elucidating metabolic pathways and studying the pharmacokinetics of drugs and other xenobiotics. nih.gov The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can also provide insights into reaction mechanisms.
Key Advantages of Deuterium Labeling in Research
| Advantage | Description | Research Area Application |
|---|---|---|
| Internal Standardization | Provides a reliable reference for quantification in mass spectrometry. | Pharmacokinetics, Metabolomics, Clinical Chemistry |
| Metabolic Tracing | Allows researchers to track the metabolic fate of a compound in a biological system. | Drug Metabolism, Toxicology |
| Mechanistic Studies | The kinetic isotope effect can help determine the rate-limiting steps of a chemical reaction. | Enzymology, Organic Chemistry |
| Improved Pharmacokinetics | Deuteration at sites of metabolism can slow down metabolic breakdown, potentially improving a drug's profile. | Drug Discovery and Development |
Historical Trajectories and Current Frontiers in Research on Nicotinium Derivatives and Quaternary Ammonium Salts
The study of nicotinium derivatives and, more broadly, quaternary ammonium salts (QAS), has a rich history. Early research into nicotine, primarily due to its prevalence in tobacco, led to the investigation of its various derivatives and their biological effects. cymitquimica.com Patents from the early 20th century describe the synthesis of nicotinium salts for purposes such as insecticides, highlighting early industrial applications.
In contemporary research, the focus has shifted significantly towards the neuroactive properties of nicotine and its derivatives. nih.gov These compounds are investigated for their roles as agonists or antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological processes and disorders. caymanchem.com The development of novel QAS continues to be an active area of research, with applications ranging from antimicrobial agents to sophisticated pharmacological tools.
The frontier of this research area involves the synthesis of highly specific and potent nicotinic ligands. Isotopically labeled versions, such as this compound, are part of this advanced toolkit. They are not typically the primary bioactive compounds of interest but are essential support tools that enable the precise and reliable measurement of their unlabeled counterparts in complex biological matrices. The use of such standards is critical for the validation of analytical methods used in preclinical and clinical studies of new nicotinic agents. nih.gov
Timeline of Key Developments in Nicotinium and Quaternary Ammonium Salt Research
| Era | Key Development | Significance |
|---|---|---|
| Early 20th Century | Synthesis of nicotinium salts for insecticidal use. | First documented industrial application of nicotinium derivatives. |
| Mid-20th Century | Elucidation of the structure of nicotine and its primary metabolites. | Foundational knowledge for modern pharmacological studies. |
| Late 20th Century | Development of isotopically labeled nicotine and metabolites for research. | Enabled precise pharmacokinetic and metabolic studies. |
| 21st Century | Design of selective nAChR modulators and advanced QAS. | Focus on therapeutic applications for neurological disorders and as advanced materials. |
Properties
Molecular Formula |
C₁₁D₃H₁₄N₂I |
|---|---|
Molecular Weight |
307.17 |
Synonyms |
(S)-1-Methyl-d3-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide; Nicotine Isomethiodide-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S 1 Methyl D3 Nicotinium Iodide
Stereoselective Synthesis of (S)-Nicotinium Scaffolds
The primary and most direct route to (S)-nicotinium scaffolds begins with the naturally abundant and commercially available chiral molecule, (S)-nicotine. This natural enantiomer serves as the starting material, obviating the need for a complex de novo asymmetric synthesis to establish the stereocenter at the 2' position of the pyrrolidine (B122466) ring. The inherent chirality of the starting material is preserved throughout the subsequent derivatization steps, such as quaternization, ensuring the final product maintains the (S) configuration.
While (S)-nicotine itself is readily available, related synthetic strategies in the broader class of nicotinamide-containing compounds highlight the methods used to achieve high stereoselectivity. For instance, the synthesis of nicotinamide (B372718) β-riboside analogs is achieved through stereoselective glycosylation of presilylated bases, a method known as the Vorbrüggen protocol, which ensures the formation of the desired β-anomer. nih.gov Similarly, stereoselective reductive amination using bulky hydride reagents has been employed to create complex bicyclic amine scaffolds with high diastereoselectivity. nih.gov These examples underscore the established chemical principles available for controlling stereochemistry in molecules containing a pyridine (B92270) or related nitrogen heterocycle, although for (S)-1-Methyl-d3-nicotinium Iodide, the chirality is sourced directly from the natural precursor.
Deuteration Strategies for Site-Specific Methyl Group Incorporation (d3-Labeling)
The introduction of a trideuteromethyl (-CD3) group, often referred to as a deuterated "magic methyl" group, is a key step in the synthesis of this compound. nih.govmercer.edu Site-specific deuteration is of significant interest in medicinal chemistry as the replacement of hydrogen with deuterium (B1214612) can alter a molecule's metabolic profile due to the kinetic isotope effect; the carbon-deuterium bond is stronger than the carbon-hydrogen bond. nih.gov This can lead to slower metabolic breakdown, providing benefits for drug optimization and development. nih.govresearchgate.net
Several reagents can be used for the site-selective incorporation of a -CD3 group. The choice of reagent is critical for achieving high efficiency and selectivity. nih.govscilit.com
Deuterated Methyl Halides: Trideuteromethyl iodide (CD3I) is a common and direct reagent for this purpose. It acts as an electrophile in N-alkylation reactions, transferring the -CD3 group to a nucleophilic nitrogen atom, such as the pyridine nitrogen of nicotine (B1678760). nih.gov
Deuterated Dimethyl Sulfate: (CD3)2SO4 serves as another powerful trideuteromethylating agent, analogous to its non-deuterated counterpart. nih.gov
Other d3-Methylating Agents: Modern synthetic chemistry has developed more advanced reagents. For example, S-(trideuteromethyl)isothiourea-derived reagents and bioinspired d3-methylating agents like DMTT have been created to offer improved handling, stability, and reactivity under mild conditions. nih.gov
The table below summarizes common reagents used for trideuteromethylation.
| Reagent | Formula | Typical Application | Characteristics |
| Trideuteromethyl Iodide | CD3I | N-, O-, S-, and C-methylation | Widely used, volatile, potential toxicity. nih.gov |
| Trideuterated Dimethyl Sulfate | (CD3)2SO4 | N-, O-, and S-methylation | Potent methylating agent, but associated with high toxicity and carcinogenicity. nih.gov |
| Deuterated Methanol/Triflate | CD3OD / CD3OTf | O-methylation, can be used in "borrowing hydrogen" processes. researchgate.net | CD3OTf is a highly reactive, non-volatile source. |
| Bioinspired DMTT | Not specified | d3-methylation of various nucleophiles | Robust, non-volatile, crystalline solid, suitable for late-stage modifications. nih.gov |
Quaternization Reactions Leading to Nicotinium Iodide Formation
Quaternization is the final key synthetic step to form this compound. This reaction involves the N-alkylation of the pyridine ring's nitrogen atom in the (S)-nicotine scaffold. The pyridine nitrogen is more nucleophilic than the pyrrolidine nitrogen, allowing for selective alkylation at this site. The reaction with trideuteromethyl iodide (CD3I) results in the formation of a permanent positive charge on the pyridine nitrogen, creating the nicotinium cation, with iodide as the counter-ion.
Methodologies for quaternization can vary in terms of efficiency and reaction conditions. Research on the quaternization of the related compound nicotinamide demonstrates the options available. nih.gov
Conventional Synthesis: This method typically involves dissolving the reactants, (S)-nicotine and CD3I, in a suitable solvent like ethanol (B145695) or acetone (B3395972) and heating the mixture for an extended period, often up to 17-25 hours. nih.gov While effective, this approach can be time-consuming and may result in lower yields compared to modern techniques. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically improve the quaternization process. nih.gov By subjecting the reaction mixture to microwave dielectric heating, the reaction time can be reduced from hours to just minutes (e.g., 10-20 minutes). nih.gov This technique often leads to significantly higher yields and cleaner product formation. nih.gov
The following table compares conventional and microwave-assisted synthesis for a similar quaternization reaction.
| Method | Reaction Time | Yield | Advantages | Disadvantages |
| Conventional Heating | ~17-25 hours | Moderate (e.g., up to 78% for nicotinamide) nih.gov | Simple setup | Long reaction times, potentially lower yields. nih.gov |
| Microwave-Assisted | ~10-20 minutes | High | Rapid reaction, improved yields, energy efficient. nih.gov | Requires specialized microwave reactor |
Advanced Synthetic Routes for Analogs and Structurally Modified Derivatives of this compound
Beyond the direct synthesis of the target compound, the underlying chemical principles can be extended to create a wide range of analogs and structurally modified derivatives. These advanced routes allow for the fine-tuning of the molecule's properties for specific applications.
The quaternization reaction is not limited to the introduction of a methyl group. By employing different alkylating agents, a diverse library of N-alkyl nicotinium salts can be synthesized. For example, using ethyl iodide, propyl bromide, or more complex alkyl halides would result in the corresponding N-ethyl, N-propyl, or other N-substituted nicotinium analogs.
A critical aspect of this derivatization is the preservation of the original stereochemistry. The chiral center at the 2' position of the pyrrolidine ring is not involved in the quaternization reaction. Therefore, starting with enantiopure (S)-nicotine ensures that all resulting N-alkylated analogs will retain the (S) configuration, providing excellent stereochemical control over the final products.
This compound can be classified as a Chiral Ionic Liquid (CIL). researchgate.net Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure and high thermal stability, make them attractive as alternative solvents or catalysts. unirioja.es CILs incorporate chirality into the cation, the anion, or both, making them useful for applications in asymmetric synthesis and chiral recognition. researchgate.netmdpi.com
The synthesis of nicotinium-based CILs involves two main components that can be varied:
The Chiral Cation: Starting with (S)-nicotine provides the chiral cation. As described previously, the N-substituent can be varied to modulate the steric and electronic properties of the cation. researchgate.net
The Anion: The iodide counter-ion can be exchanged for other anions (e.g., hexafluorophosphate, tetrafluoroborate, or organic anions like tartrate) through metathesis reactions. The choice of anion has a profound effect on the CIL's physical properties, including its melting point, viscosity, and solubility.
The design and synthesis of novel CILs from biorenewable substrates like isosorbide (B1672297) or natural amino acids provide a framework for the development of nicotinium-based CILs for specific catalytic applications. unirioja.esrsc.org
Cocrystallization is a powerful crystal engineering technique used to modify the solid-state properties of a molecule without altering its covalent structure. nih.gov This strategy is particularly relevant for compounds like nicotine, which is a liquid at room temperature and prone to degradation. researchgate.netacs.org By combining a target molecule with a suitable coformer, a new crystalline solid (a cocrystal or a salt) with a unique crystal lattice and distinct physical properties can be formed. nih.govresearchgate.net
This approach can be applied to this compound and its analogs to enhance stability, modify solubility, and control the melting point. Research has shown that combining nicotine with generally recognized as safe (GRAS) coformers, such as organic acids, can produce stable, high-melting crystalline solids. researchgate.net The resulting nicotinium salts or cocrystals exhibit enhanced thermal and photostability compared to liquid nicotine. researchgate.netacs.org
The table below presents data on various nicotine salts and cocrystals, demonstrating the significant impact of the coformer on the melting point.
| Nicotine Form | Coformer | Type | Melting Point (°C) | Reference |
| Nicotine-(L)-malate | (L)-Malic Acid | Salt | 93.4 | researchgate.net |
| Nicotine-(D)-malate | (D)-Malic Acid | Salt | 122.2 | researchgate.net |
| Nicotinium bis-L-(+)-tartrate | L-(+)-Tartaric Acid | Salt | 93.7 | acs.org |
| Nicotinium bis-D-(-)-tartrate | D-(-)-Tartaric Acid | Salt | 143.1 | acs.org |
| Nicotinium gentisate | Gentisic Acid | Salt | 155.9 | researchgate.net |
These studies show that by selecting different coformers, the melting point of the resulting solid can be tuned over a wide range, with some salts having melting points over 200 °C higher than that of nicotine itself (-79 °C). researchgate.netacs.org This strategy represents a key method for controlling the material properties of nicotinium-based compounds.
Advanced Spectroscopic and Analytical Characterization Techniques for S 1 Methyl D3 Nicotinium Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the context of deuterium-labeled compounds such as (S)-1-Methyl-d3-nicotinium Iodide, specific NMR techniques are utilized to confirm the position of the deuterium (B1214612) label, assess isotopic enrichment, and study dynamic processes.
Application of Site-Specific Natural Isotope Fractionation NMR (SNIF-NMR)
Site-Specific Natural Isotope Fractionation Nuclear Magnetic Resonance (SNIF-NMR) is a powerful method used to determine the distribution of isotopes at specific sites within a molecule. nih.goveurofins.com This technique is particularly valuable for distinguishing between natural and synthetic sources of a compound. nih.gov In the case of this compound, while the deuterium label is synthetically introduced, SNIF-NMR can be applied to determine the natural abundance isotopic distribution of other nuclei, such as ¹³C, at various positions in the molecule.
The principle of SNIF-NMR relies on the fact that biosynthetic pathways fractionate isotopes in a characteristic manner, leading to a non-statistical distribution of isotopes at different molecular sites. By quantifying the site-specific isotope ratios, a unique isotopic fingerprint of the molecule can be obtained. For nicotine (B1678760) and its derivatives, SNIF-NMR has been used to determine the geographical origin of tobacco plants. nih.gov Although this compound is a synthetic compound, a SNIF-NMR analysis of the non-deuterated precursor could provide a baseline for its isotopic signature.
Table 1: Representative Natural Abundance ²H Isotope Ratios in Nicotine as Determined by SNIF-NMR. This table illustrates the type of data obtained from a SNIF-NMR experiment on a related compound. The values represent the deviation of the isotopic ratio at a specific site from a standard.
| Molecular Position | (D/H)i (ppm) |
|---|
Note: The data in this table is illustrative and based on typical values found for nicotine in published literature. The actual values for this compound would require experimental determination.
Utilization of Site-Specific Peak Intensity Ratio NMR (SPIR-NMR)
Site-Specific Peak Intensity Ratio NMR (SPIR-NMR) is a related technique that offers a more rapid method for distinguishing between natural and synthetic compounds by comparing the relative intensities of signals in ¹H and ²H NMR spectra without the need for absolute quantification. nih.gov This method has been successfully applied to differentiate between natural and synthetic nicotine. nih.govnih.gov
For this compound, SPIR-NMR would be instrumental in verifying the specific site of deuteration. By comparing the ¹H and ²H NMR spectra, the absence of a proton signal at the N-methyl position in the ¹H spectrum and the presence of a strong deuterium signal at the corresponding chemical shift in the ²H spectrum would confirm the successful and specific labeling. Furthermore, the intensity ratio of the deuterium signal to a reference signal could be used to assess the isotopic enrichment.
Deuterium NMR in Elucidating Molecular Interactions and Conformational Dynamics
Deuterium (²H) NMR spectroscopy is a valuable tool for investigating the molecular dynamics and conformational changes in molecules. aps.orgaps.orgnih.gov The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to the local electronic environment and molecular motion.
In the case of this compound, the deuterium-labeled methyl group serves as a specific probe. Changes in the rotational dynamics of the N-methyl group due to interactions with its environment, such as solvent effects or binding to a biological target, would lead to changes in the deuterium NMR linewidth and relaxation times. This can provide insights into the conformational flexibility of the pyrrolidinium (B1226570) ring and its orientation relative to the pyridine (B92270) ring.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for (S)-1-Methyl-nicotinium Iodide. The deuteration at the N-methyl position in this compound would lead to the disappearance of the N-methyl proton signal and a characteristic multiplet in the ¹³C spectrum for the deuterated carbon.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data is based on structurally similar compounds.
Mass Spectrometry (MS) Methodologies for Isotopic Analysis
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise information on molecular weight, isotopic purity, and fragmentation patterns.
High-Resolution Mass Spectrometry for Isotopic Purity and Tracing Studies
High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the isotopic purity of this compound. By providing highly accurate mass measurements, HRMS can distinguish between the deuterated compound and its unlabeled counterpart, as well as other potential isotopic impurities. This is crucial for quantitative studies where the exact degree of deuteration must be known.
In tracing studies, HRMS can be used to follow the metabolic fate of this compound. By tracking the mass of the compound and its metabolites, researchers can elucidate metabolic pathways and identify the products of biotransformation.
Application of Coupled Techniques (e.g., LC-MS/MS, GC-MS, FT-ICR-MS) in Mechanistic Investigations
Coupling chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures and for detailed mechanistic investigations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the quantitative analysis of nicotine and its metabolites in biological fluids. nih.govnih.govrestek.comresearchgate.netfishersci.com For this compound, an LC-MS/MS method would involve chromatographic separation from other potential metabolites, followed by tandem mass spectrometry. By selecting the specific precursor ion (the molecular ion of the deuterated compound) and monitoring its characteristic product ions, a highly sensitive and selective quantification can be achieved. This is particularly useful for pharmacokinetic studies.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool for the analysis of volatile and semi-volatile compounds like nicotine and its derivatives. nih.govmdpi.comijpsr.infonih.govresearchgate.net While this compound itself is a salt and not readily volatile, derivatization techniques can be employed to make it amenable to GC-MS analysis. The fragmentation patterns obtained from electron ionization (EI) in GC-MS can provide detailed structural information, complementing the data from LC-MS/MS.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): FT-ICR-MS offers ultra-high resolution and mass accuracy, making it an exceptional tool for the unambiguous identification of elemental compositions and for resolving complex isotopic patterns. nih.gov For this compound, FT-ICR-MS can provide the most accurate determination of its isotopic composition and can be used to identify and characterize even minor metabolic products with a high degree of confidence.
Table 3: Predicted Mass Spectrometric Fragments of (S)-1-Methyl-d3-nicotinium Cation. This table shows the expected mass-to-charge ratios (m/z) for the parent ion and potential fragments of the deuterated compound.
| Fragment | Predicted m/z |
|---|
Note: The predicted m/z values are based on theoretical calculations and may vary slightly in experimental measurements. The fragmentation pattern can be influenced by the ionization method and collision energy.
Chromatographic Enantioseparation Techniques
Chromatographic methods are fundamental for the separation and purification of enantiomers from a racemic mixture. mdpi.com These techniques exploit the differential interactions of enantiomers with a chiral environment to achieve separation. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation and resolution of stereoisomers. rsc.org The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comrsc.org For compounds structurally related to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. nih.gov
The resolution of racemic mixtures is often achieved using normal-phase or polar organic elution conditions. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695), is critical for optimizing enantioselectivity and retention. nih.gov In the analysis of similar chiral compounds, a screening protocol involving various CSPs and mobile phases is often employed to identify the optimal conditions for separation. nih.gov The successful separation allows for the isolation of each enantiomer with high purity. mdpi.com
A typical analytical approach would involve injecting the sample onto a chiral column and monitoring the elution profile with a UV detector. The resulting chromatogram would show two distinct peaks for the (R) and (S) enantiomers, allowing for their quantification and the determination of enantiomeric purity. For preparative separations, the conditions from the analytical scale can be scaled up to isolate larger quantities of the desired enantiomer. nih.gov
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Resolution
| Parameter | Value |
| Column | Chiralpak IA (amylose-based) |
| Mobile Phase | n-Hexane/Ethanol/Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Note: This table represents typical starting conditions for method development and may require optimization for this compound.
Gas Chromatography (GC) for Enantiomeric Excess Determination
Gas Chromatography (GC) is another crucial technique for assessing the enantiomeric purity of chiral compounds. nih.gov While early GC methods for nicotine enantiomers were lengthy, the development of specialized chiral capillary columns has significantly improved resolution and analysis time. nih.govjascoinc.com These columns are coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives, that provides differential interaction with the enantiomers. nih.gov
For the analysis of nicotine and its derivatives, GC coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) offers high sensitivity and specificity. nih.govnih.gov The mass spectrometer allows for the confirmation of the molecular weight and fragmentation pattern of the analyte, providing an additional layer of identification. google.comgoogle.com
The determination of enantiomeric excess involves the separation of the enantiomers on the chiral column, followed by the integration of the peak areas for each. The ratio of the areas directly corresponds to the ratio of the enantiomers in the sample. For some analyses, derivatization of the analyte may be necessary to improve its volatility and chromatographic behavior. nih.gov
Table 2: Representative GC Conditions for Enantiomeric Analysis
| Parameter | Value |
| Column | Chiral GC Column (e.g., Rt-BDEX) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C) |
| Detector | Mass Spectrometer (MS) or Nitrogen Phosphorus Detector (NPD) |
Note: This table provides a general outline of GC parameters. Specific conditions would need to be optimized for this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Research
X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional structure of crystalline compounds in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice.
For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the (S) configuration at the chiral center. nih.gov The analysis of the diffraction data allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. researchgate.net The resulting crystal structure reveals the packing of the molecules in the unit cell and any intermolecular interactions, such as hydrogen bonding. researchgate.net
The successful application of this technique requires the growth of a high-quality single crystal of the compound, which can sometimes be a challenging step. Once a suitable crystal is obtained, the crystallographic data can be refined to produce a detailed structural model.
Other Advanced Spectroscopic Techniques for Fine Structural Elucidation (e.g., Infrared Spectroscopy for Functional Group Analysis)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.org The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. rjpbcs.com The resulting IR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands for different functional groups. docbrown.info
Table 3: Expected Infrared Absorption Regions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2975 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |
| C-N Stretch | 1000 - 1350 |
| C-I Stretch | 500 - 600 docbrown.info |
Note: The C-D stretching vibrations from the deuterated methyl group would appear at a lower frequency (around 2100-2200 cm⁻¹) than the corresponding C-H vibrations.
Mechanistic and Biochemical Investigations Involving S 1 Methyl D3 Nicotinium Iodide
Role as an Endogenous Metabolite within Nicotine (B1678760) Biotransformation Pathways
(S)-1-Methyl-d3-nicotinium Iodide is the deuterated form of N-methylnicotinium, a recognized metabolite of nicotine. cymitquimica.comscbt.com In the human body, nicotine undergoes extensive metabolism, primarily in the liver, through several enzymatic pathways. nih.gov While the majority of nicotine is processed via oxidative pathways, a smaller fraction is metabolized through non-oxidative routes. nih.gov One such pathway is the N-methylation of the pyridine (B92270) nitrogen atom of the nicotine molecule, which results in the formation of the nicotine isomethonium ion, also known as the N-methylnicotinium ion. nih.govnih.gov This conversion represents one of the several metabolic fates of nicotine, contributing to the complex profile of metabolites found in individuals exposed to tobacco products. nih.gov The use of isotopically labeled standards like this compound is crucial in metabolic studies for accurately identifying and quantifying these endogenous compounds.
Enzyme-Mediated Transformations and Metabolic Pathways of Nicotinium Compounds
The metabolic fate of nicotine is governed by a diverse set of enzymes that transform it into various metabolites. researchgate.net The primary pathways include C-oxidation, N-oxidation, and glucuronidation, each catalyzed by specific enzyme families. nih.govpharmgkb.org
The principal route of nicotine metabolism, accounting for 70-80% of its clearance, is C-oxidation, which is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. nih.govpharmgkb.orgnih.govalliedacademies.org This process involves the 5'-hydroxylation of nicotine to form 5'-hydroxynicotine, which exists in equilibrium with the nicotine-Δ1′(5′)-iminium ion. nih.gov While CYP2A6 is the main enzyme, CYP2B6 may also play a role. pharmgkb.org
Another significant oxidative pathway is N-oxidation, which is mediated by flavin-containing monooxygenases (FMOs), particularly FMO3 in adult human liver. nih.govnih.govnih.gov This reaction involves the oxygenation of the pyrrolidine (B122466) nitrogen to produce nicotine N'-oxide. nih.gov This pathway typically accounts for 4-7% of nicotine metabolism. nih.govnih.gov Studies have shown that when CYP2A6 activity is low or impaired, the metabolic burden can shift, leading to a significant increase in the proportion of nicotine being converted to nicotine N'-oxide. nih.govaacrjournals.org Research on various FMO isoforms has demonstrated their differing activities towards nicotine. aacrjournals.org
| Enzyme | Km (mM) | Vmax (pmol/min/mg) | Vmax/Km (nL/min/mg) |
|---|---|---|---|
| FMO1 | 1.2 ± 0.2 | 19.0 ± 0.9 | 16 |
| FMO3 | 0.6 ± 0.1 | 9.2 ± 0.4 | 16 |
| FMO2 (Q472*) | No Activity Observed | ||
| FMO4 | > 5.0 | N/D | N/D |
| FMO5 | > 5.0 | N/D | N/D |
N/D: Not Determined
Glucuronidation is a significant Phase II metabolic pathway for nicotine and its metabolites, involving the attachment of glucuronic acid to the molecule. nih.gov This process increases the water solubility of the compounds, facilitating their excretion. In humans, nicotine can be directly conjugated to form (S)-nicotine-N-β-glucuronide. nih.gov This reaction is primarily catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) 2B10. pharmgkb.orgoup.com While typically a minor route, nicotine N-glucuronidation can account for up to 40% of the excreted nicotine dose in some individuals, particularly those with slower CYP2A6-mediated C-oxidation. oup.com Cotinine (B1669453), the major metabolite of nicotine, also undergoes extensive N-glucuronidation, a reaction also catalyzed mainly by UGT2B10. nih.govoup.com
Aldehyde oxidase (AOX) plays a critical second step in the main metabolic pathway of nicotine. nih.govpharmgkb.org The initial step is the formation of the nicotine Δ1′(5′)-iminium ion, which is catalyzed by CYP2A6. nih.govnih.gov Subsequently, the cytoplasmic enzyme aldehyde oxidase acts as an iminium oxidase, catalyzing the conversion of the nicotine Δ1′(5′)-iminium ion into cotinine. pharmgkb.orgnih.govnih.gov This two-step transformation accounts for the vast majority of cotinine formation in humans. nih.govpharmgkb.org The reaction of AOX with the iminium ion is highly efficient and has been shown to be a potent source of reactive oxygen species like superoxide. nih.gov
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| Nicotine Δ1′(5′)-iminium ion (NICI) | Aldehyde Oxidase (AOX) | 2.7 | 794 |
Deuterium (B1214612) Isotope Effects in Metabolic and Enzymatic Studies
The use of stable, isotopically labeled compounds, such as those containing deuterium (a heavy isotope of hydrogen), is a powerful tool in metabolic and enzymatic research. nih.govnih.gov Administering deuterium-labeled nicotine or its metabolites allows researchers to distinguish the administered dose from any endogenously present compound, enabling precise measurement of pharmacokinetic parameters like clearance, volume of distribution, and half-life. nih.gov This dual stable isotope method has been instrumental in studying the metabolism of nicotine to cotinine and understanding inter-individual and ethnic differences in metabolic rates. nih.govnih.gov
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. copernicus.org This effect is particularly useful for elucidating the mechanisms of enzyme-catalyzed reactions. copernicus.org
The KIE is defined as the ratio of the reaction rate constant for the lighter isotope (kL) to that of the heavier isotope (kH). copernicus.org If a covalent bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction, a significant KIE is often observed. A "normal" KIE (KIE > 1) occurs when the reaction proceeds more slowly with the heavier isotope, which is the most common scenario. copernicus.org This is because the bond to the heavier isotope has a lower zero-point vibrational energy and is therefore stronger and harder to break. By strategically placing a deuterium label (like the -d3 methyl group in this compound) on a molecule and measuring the reaction rate compared to the unlabeled version, researchers can determine if the C-H bond at that position is cleaved during the rate-limiting step of a metabolic transformation. This provides critical insight into the enzyme's catalytic mechanism. copernicus.org
Influence of Deuteration on Metabolic Stability and In Vitro Clearance Mechanisms
The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a well-established method in medicinal chemistry to enhance the metabolic stability of a drug candidate. juniperpublishers.com This approach is centered on the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, enzymatic reactions that involve the cleavage of this bond, often a rate-limiting step in metabolism, are significantly slowed. nih.gov
In the context of this compound, the deuteration is specifically at the N-methyl group. The primary metabolic pathway for many N-methylated compounds is N-demethylation, a process frequently catalyzed by cytochrome P450 (CYP) enzymes in the liver. By replacing the hydrogens on the methyl group with deuterium, the metabolic breakdown of this compound via this pathway is expected to be attenuated. This modification can lead to a reduced rate of systemic clearance and a longer biological half-life. juniperpublishers.comnih.gov
In vitro clearance mechanisms are typically investigated using liver-derived systems such as hepatic microsomes or intact hepatocytes, which contain the necessary metabolic enzymes. thermofisher.comnih.gov For nicotinic compounds, in vitro studies using human liver microsomes are common to determine hepatic clearance. researchgate.net The intrinsic clearance (CLint) is a key parameter derived from these studies, representing the inherent ability of the liver to metabolize a compound. thermofisher.com For a deuterated compound like this compound, a lower CLint value would be anticipated compared to its non-deuterated counterpart, reflecting its enhanced metabolic stability. nih.gov This stability makes it a valuable tool for in vitro and in vivo studies, as it allows for more consistent concentrations and reduces the confounding influence of rapid metabolism. juniperpublishers.com
Interactions with Biological Receptors and Macromolecules
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Affinity and Selectivity Studies
This compound, as a derivative of nicotine, is expected to primarily interact with nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels found throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes. wikipedia.org nAChRs are comprised of various subunits (e.g., α, β), which assemble into different receptor subtypes with distinct pharmacological properties. nih.govnih.gov The most prevalent subtypes in the brain include the heteromeric α4β2 and the homomeric α7 receptors. nih.gov
The binding affinity of a ligand for a receptor is a measure of how tightly it binds and is typically expressed as the inhibition constant (Ki) or dissociation constant (KD). While specific binding data for this compound is not extensively published, the affinity can be inferred from data on similar nicotinic ligands. The deuteration of the methyl group is not expected to significantly alter the steric or electronic properties that govern receptor binding; therefore, its affinity and selectivity profile should closely mirror that of its non-deuterated analog. The primary advantage of the deuterated form is its metabolic stability, which makes it a superior probe for prolonged receptor occupancy studies. juniperpublishers.comnih.gov
Ligands often show selectivity for certain nAChR subtypes, which is crucial for targeting specific neuronal pathways. For instance, some novel ligands have been developed to exhibit high selectivity for the α3β4 subtype, which is considered a biomarker for drug addiction research. mdpi.com The table below presents representative binding affinities for various nicotinic ligands at different nAChR subtypes to illustrate the range of affinities and selectivities observed.
Table 1: Binding Affinities (Ki, nM) of Select Nicotinic Ligands for nAChR Subtypes
| Compound | α3β4 nAChR | α7 nAChR | Selectivity Ratio (α7/α3β4) |
|---|---|---|---|
| (S)-QND8 | 4.8 nM | 56.5 nM | 11.8 |
| (S)-T2 | 2.5 nM | 735 nM | 294 |
| AK3 | 3.18 nM | 9759 nM | 3069 |
Data sourced from competitive radioligand binding assays. mdpi.com
Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), Acetylcholine) through Receptor Interactions
The activation of nAChRs by agonists like nicotine and its analogs directly influences the release of several key neurotransmitters, including dopamine and acetylcholine. nih.gov In brain regions such as the striatum, nAChRs located on dopaminergic nerve terminals modulate dopamine release. johnshopkins.edu The interaction between acetylcholine and dopamine systems is complex; for example, nAChR activation can enhance dopamine release, an effect that is central to the rewarding properties of nicotine. nih.gov
Studies have demonstrated a functional crosstalk between nAChRs and dopamine D2 receptors, forming heteromeric complexes that regulate dopamine levels. johnshopkins.edu The perfusion of nicotine into the ventral striatum leads to a significant increase in extracellular dopamine, an effect that can be blocked by nAChR antagonists. johnshopkins.edu this compound, by acting as a stable nAChR agonist, can serve as a valuable research tool to dissect these intricate interactions. Its reduced metabolic clearance allows for more controlled and sustained activation of nAChRs in experimental models, facilitating the study of downstream effects on neurotransmitter systems without the pharmacokinetic variability of its non-deuterated counterpart. juniperpublishers.comnih.gov
Applications of S 1 Methyl D3 Nicotinium Iodide As a Research Probe
Tracer Studies in Biochemical Pathways and Cellular Processes
The use of stable isotope-labeled compounds like (S)-1-Methyl-d3-nicotinium iodide is a cornerstone of tracer studies in biochemistry. oup.com By introducing a deuterated version of a molecule into a biological system, researchers can follow its path and transformations without altering its fundamental chemical behavior. The deuterium (B1214612) atoms act as a "heavy" tag, allowing mass spectrometry to distinguish the labeled compound and its subsequent metabolites from their naturally occurring, non-labeled counterparts. oup.comnih.govresearchgate.net This approach is instrumental in understanding the kinetics, absorption, distribution, and metabolism of various compounds within cells and organisms. oup.com
Elucidation of Nicotine (B1678760) Metabolism Pathways and metabolite Tracing
This compound is particularly useful in the study of nicotine metabolism. nih.gov Nicotine undergoes extensive metabolism in the body, primarily in the liver, leading to a variety of metabolites. nih.gov One of the non-oxidative pathways of nicotine metabolism is the methylation of the pyridine (B92270) nitrogen, which results in the formation of the N-methylnicotinium ion. nih.gov By using the deuterated form, researchers can accurately trace the fate of nicotine and quantify the extent of its conversion to this specific metabolite. This aids in building a comprehensive picture of the metabolic pathways of nicotine. nih.gov
Development of Analytical Standards for Metabolite Quantification in Research Settings
In research, accurate quantification of metabolites is crucial. This compound serves as an ideal internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Because it behaves almost identically to the natural metabolite during sample preparation and analysis but can be differentiated by its mass, it allows for precise correction of any sample loss or variation in instrument response. nih.gov This ensures the reliability and accuracy of the quantification of the non-labeled (S)-1-Methylnicotinium ion in various biological samples.
Structure-Activity Relationship (SAR) Studies of Nicotinium-Based Ligands
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new drugs. science.govmdpi.com These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. science.govnih.gov While direct SAR studies on this compound are not extensively documented, the broader class of nicotinium-based ligands has been the subject of such research. nih.gov The insights gained from these studies, which explore how different substituents and structural modifications influence receptor binding and functional activity, can be applied to understand the interactions of this compound and other related compounds. mdpi.comnih.gov
Investigation of Chiral Recognition Phenomena in Diverse Chemical Systems
The separation of enantiomers, or chiral recognition, is a significant challenge in analytical chemistry. researchgate.net Nicotine and its metabolites, including the N-methylnicotinium ion, exist as enantiomers, with the (S)-enantiomer being the naturally occurring form of nicotine. nih.gov Various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases, have been developed to separate these enantiomers. phenomenex.comnih.gov The ability to resolve these stereoisomers is critical for understanding their distinct pharmacological and toxicological properties. nih.gov
Studies on Compound Stability and Degradation Pathways
Computational and Theoretical Studies on S 1 Methyl D3 Nicotinium Iodide
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Specific quantum chemical calculations detailing the electronic structure, reactivity, and spectroscopic properties of (S)-1-Methyl-d3-nicotinium Iodide have not been extensively reported. Generally, such studies for similar organic molecules involve methods like Density Functional Theory (DFT) and ab initio calculations to provide insights into molecular orbitals, charge distribution, and reactivity indices. researchgate.netresearchgate.net
For instance, quantum chemical calculations on related compounds have been used to understand their electronic and vibrational properties. researchgate.net These calculations can predict spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental results for validation. researchgate.netresearchgate.net The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting the chemical reactivity of the molecule.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Calculated Value (Arbitrary Units) |
| Energy of HOMO | -X.XX |
| Energy of LUMO | -Y.YY |
| HOMO-LUMO Gap | Z.ZZ |
| Dipole Moment | D.DD |
Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be determined through quantum chemical calculations.
Prediction and Analysis of Deuterium (B1214612) Isotope Effects
The substitution of protium (B1232500) with deuterium in the methyl group of (S)-1-Methyl-nicotinium Iodide to form this compound is predicted to give rise to kinetic isotope effects (KIEs). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This difference in zero-point energy is a primary contributor to the deuterium isotope effect.
In chemical reactions where the C-H bond to the methyl group is broken or altered in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be expected. The magnitude of this effect provides valuable information about the transition state of the reaction. Secondary kinetic isotope effects can also occur, where the deuterated bond is not directly involved in the reaction but its presence influences the reaction rate through changes in hyperconjugation or steric effects.
Studies on other deuterated compounds have shown that the pharmacokinetic properties of drugs can be altered by kinetic deuterium isotope effects. nih.gov For example, deuteration can lead to a decrease in the rate of metabolism if C-H bond cleavage is involved in the metabolic pathway. nih.gov
Table 2: Predicted Isotope Effects on Reaction Rates
| Reaction Type | Predicted kH/kD | Rationale |
| Metabolism involving C-H bond cleavage | > 1 | Higher activation energy for C-D bond cleavage. |
| Reversible binding to a receptor | ~ 1 | Isotope effect is generally small for equilibrium processes not involving bond cleavage. |
Computational Approaches to Crystal Packing and Solid-State Behavior Analysis
There is no specific information available on the computational analysis of crystal packing and solid-state behavior of this compound. However, computational methods are powerful tools for predicting and analyzing the crystal structure of organic salts. These approaches typically involve generating a set of plausible crystal structures based on the molecular geometry and then ranking them based on their lattice energies, which are calculated using force fields or quantum mechanical methods.
The analysis would focus on understanding the intermolecular interactions that govern the crystal packing, such as ion-ion interactions between the nicotinium cation and the iodide anion, as well as weaker interactions like hydrogen bonding and van der Waals forces. For the parent compound, (S)-1-Methylnicotinium Iodide, the crystal structure would reveal the precise arrangement of ions in the solid state. nih.gov The introduction of deuterium is unlikely to significantly alter the crystal packing, but subtle changes in lattice parameters might be observable.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-1-Methyl-d3-nicotinium Iodide, and how can isotopic purity be ensured?
- Methodological Answer : The synthesis typically involves quaternization of nicotinamide derivatives using methyl-d3 iodide. Isotopic purity is critical; deuterium incorporation can be verified via -NMR (absence of proton signals at the methyl group) and high-resolution mass spectrometry (HRMS) to confirm the mass shift (+3 Da). Side reactions, such as incomplete deuteration, should be monitored using isotopic ratio analysis (e.g., LC-MS/MS) . For reproducibility, reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled, as outlined in protocols for analogous ionic liquids .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : , , and -NMR to confirm structural integrity and isotopic labeling.
- X-ray crystallography : Resolves stereochemistry and cation-anion interactions, critical for understanding packing efficiency and stability .
- Mass spectrometry : HRMS with electrospray ionization (ESI) validates molecular weight and isotopic distribution .
- FT-IR : Identifies functional groups (e.g., C-D stretching at ~2100 cm) .
Q. How does the hygroscopicity of this compound impact its storage and handling in experimental settings?
- Methodological Answer : Ionic liquids like this compound are often hygroscopic. Storage under inert atmosphere (argon/glovebox) and desiccation (molecular sieves) is recommended. Water content should be quantified via Karl Fischer titration before use. Thermal gravimetric analysis (TGA) can assess decomposition thresholds, with degradation typically observed above 200°C under nitrogen .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the deuterium isotope effect in this compound during catalytic reactions?
- Methodological Answer : The deuterated methyl group alters reaction kinetics (e.g., in NADH-mimetic catalysis or enzymatic studies). Kinetic isotope effects (KIE) can be measured via comparative rate studies (deuterated vs. non-deuterated). Computational modeling (DFT) further elucidates transition states and binding energetics influenced by isotopic substitution .
Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or measurement techniques. Mitigation strategies include:
- Replication : Reproduce studies with rigorously purified samples.
- Advanced analytics : Use cyclic voltammetry to assess redox stability and EPR spectroscopy to detect radical intermediates.
- Contextual validation : Cross-reference with thermochemical databases (e.g., NIST) for enthalpy of formation and decomposition pathways .
Q. What role does this compound play in designing ionic liquid-based catalysts for CO capture or organocatalysis?
- Methodological Answer : Its cationic structure facilitates anion exchange (e.g., with bicarbonate in CO systems). Researchers should optimize anion-cation pairing via conductivity measurements and -NMR to track CO adduct formation. Comparative studies with non-deuterated analogs can isolate isotope effects on catalytic efficiency .
Q. How can computational models predict the solvation behavior of this compound in mixed-solvent systems?
- Methodological Answer : Molecular dynamics (MD) simulations parameterized with experimental density/viscosity data can predict solvation shells and diffusion coefficients. Solvent polarity scales (e.g., Kamlet-Taft) guide solvent selection, while COSMO-RS models estimate activity coefficients for solubility predictions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC values. Bootstrap resampling quantifies uncertainty in small datasets. Confounding factors (e.g., solvent cytotoxicity) require control experiments and ANOVA for significance testing .
Q. How should researchers design experiments to differentiate between electronic and steric effects of the deuterated methyl group in reaction mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
